Lythran

Description

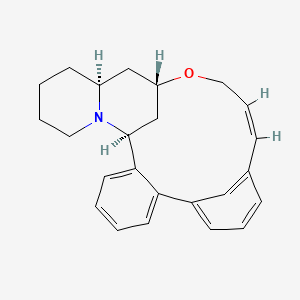

Contextualizing Lythran within Natural Product Chemistrythis compound represents a core structural motif found in a family of natural products known as this compound-type alkaloids. These compounds are predominantly classified as quinolizidine (B1214090) alkaloids or biphenylquinolizidine lactone alkaloids, characterized by their complex molecular architecturesnih.govchem960.comthegoodscentscompany.com. The parent structure, Lythranidine (B1215154), is notable for its 19-membered carbocycle, which incorporates a bridging secondary amine and an unsymmetrically-substituted stereogenic biphenyl (B1667301) unitdokumen.pub.

These alkaloids are naturally occurring substances produced by living organisms, particularly plants, and are a key area of study within natural product chemistry researchgate.netnih.gov. Prominent sources of this compound-type alkaloids include species from the Lythraceae family, such as Heimia salicifolia (commonly known as Sinicuichi) and Lythrum salicaria (Purple Loosestrife) nih.govchem960.comthegoodscentscompany.com. The isolation and study of such compounds contribute to the broader understanding of plant chemical defenses and secondary metabolism nih.gov.

Historical Perspectives on this compound Research and Related AlkaloidsThe field of alkaloid chemistry has a rich history, with the first alkaloid, morphine, isolated in 1817researchgate.net. Research into this compound and its related alkaloids emerged as scientists began to explore the diverse chemical constituents of medicinal plants. Early investigations into the structures of Lythranine and this compound itself were reported as far back as 1976, marking significant milestones in their structural elucidation.

Key alkaloids related to this compound, such as Lythrine (also known as Cryogenine or Vertine), have been subjects of detailed study, with their chemical identities and properties being systematically documented chem960.comthegoodscentscompany.com. The manual annotation of compounds like Cryogenine by databases such as ChEBI in 2020 underscores the ongoing effort to precisely characterize these natural products thegoodscentscompany.com. Historical research has also focused on the biosynthesis of phenylquinolizidine alkaloids, including this compound-type compounds, in plants like Heimia salicifolia, providing insights into their natural formation pathways chem960.com.

Significance of this compound and its Derivatives in Academic InquiryThe academic inquiry into this compound and its derivatives is driven by several factors, including their intricate chemical structures, unique biosynthetic origins, and potential biological activities. As natural products, these compounds serve as challenging and rewarding targets for synthetic organic chemists, contributing to advancements in synthetic methodologiesresearchgate.netnih.gov. Lythranidine, as a parent compound, provides a foundational framework for understanding the structural diversity within this alkaloid classdokumen.pub.

Beyond structural and synthetic interests, this compound-type alkaloids have demonstrated various biological activities, making them relevant to chemical biology and drug discovery research. For instance, Cryogenine (Vertine), a this compound derivative, has exhibited anti-inflammatory properties, suggesting potential therapeutic applications thegoodscentscompany.com. Furthermore, compounds like Lythrancine II are currently under investigation for their potential relevance in the context of Alzheimer's disease research, highlighting their significance as lead molecules for novel drug development. The ongoing metabolomic profiling of plants like Lythrum salicaria continues to reveal the abundance and role of quinolizidine alkaloids, including Lythrancine and Lythranine, in plant defense mechanisms, further emphasizing their importance in academic research nih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27NO |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(1S,13Z,17S,19S)-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaene |

InChI |

InChI=1S/C24H27NO/c1-2-12-23-22(11-1)19-9-5-7-18(15-19)8-6-14-26-21-16-20-10-3-4-13-25(20)24(23)17-21/h1-2,5-9,11-12,15,20-21,24H,3-4,10,13-14,16-17H2/b8-6-/t20-,21-,24-/m0/s1 |

InChI Key |

MTRZJAQTFNGSJM-BDFAEJNJSA-N |

Isomeric SMILES |

C1CCN2[C@@H](C1)C[C@H]3C[C@H]2C4=CC=CC=C4C5=CC=CC(=C5)/C=C\CO3 |

Canonical SMILES |

C1CCN2C(C1)CC3CC2C4=CC=CC=C4C5=CC=CC(=C5)C=CCO3 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of Lythran Alkaloids

Investigation of Primary Precursors and Intermediates

The foundational building block for Lythran alkaloids, like many other quinolizidine (B1214090) and Lycopodium alkaloids, is the amino acid L-lysine. researchgate.netacs.org The biosynthetic journey commences with the decarboxylation of L-lysine (C₆H₁₄N₂O₂) to form cadaverine (B124047) (C₅H₁₄N₂). This crucial initial step is catalyzed by the enzyme L-lysine decarboxylase (LDC). researchgate.netresearchgate.netnih.govnih.gov LDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and its activity has been observed to be localized within the plastids of plant cells. researchgate.net

Following the formation of cadaverine, it undergoes oxidative deamination, a reaction facilitated by enzymes such as copper amine oxidase (CuAO). This process yields 5-aminopentanal, which then spontaneously cyclizes to form Δ¹-piperideine (C₅H₉N), a pivotal Schiff base intermediate. researchgate.net This Δ¹-piperideine serves as a universal precursor for the subsequent construction of various L-lysine-derived alkaloids, including the complex quinolizidine nucleus found in Lythraceae alkaloids like decodine and decinine. researchgate.net

The primary precursors and key intermediates in the biosynthesis of this compound alkaloids are summarized in the table below:

| Precursor/Intermediate | Molecular Formula | Role in Biosynthesis |

| L-lysine | C₆H₁₄N₂O₂ | Initial amino acid precursor. researchgate.netacs.org |

| Cadaverine | C₅H₁₄N₂ | Product of L-lysine decarboxylation, direct precursor to Δ¹-piperideine. researchgate.netresearchgate.netnih.gov |

| Δ¹-piperideine | C₅H₉N | Universal Schiff base intermediate for L-lysine-derived alkaloids. researchgate.net |

Enzymatic Mechanisms in this compound Biosynthesis

While the precise enzymatic mechanisms and the full suite of enzymes specifically dedicated to the intricate late-stage biosynthesis of the this compound core structure are not extensively detailed in current literature, general principles derived from studies on related complex plant alkaloids provide insights into the types of transformations involved.

Identification and Characterization of Key Biosynthetic Enzymes

The identification and characterization of key biosynthetic enzymes are fundamental to understanding natural product pathways. For this compound alkaloids, L-lysine decarboxylase (LDC) stands out as a well-characterized enzyme responsible for the first committed step in the broader quinolizidine alkaloid biosynthesis, a class to which Lythraceae alkaloids belong. researchgate.netresearchgate.netnih.govfrontiersin.org LDC's plastidic localization highlights the compartmentalization of these biosynthetic processes within plant cells. researchgate.net

Beyond the initial steps, the formation of complex alkaloid structures typically involves a diverse array of enzymes, including oxidoreductases, transferases, and cyclases, which catalyze specific bond formations, functional group modifications, and ring closures. mdpi.comfrontiersin.org The discovery and characterization of such enzymes often leverage advances in genomics and molecular biology.

Elucidation of Enzyme-Substrate Recognition Elements

Enzyme-substrate recognition is a critical aspect of enzymatic catalysis, ensuring specificity and efficiency in biosynthetic pathways. Enzymes achieve this recognition through precise interactions with specific segments of their substrates, often involving shape and charge complementarity within the enzyme's active site. nih.gov While specific details regarding the enzyme-substrate recognition elements for the unique cyclization and functionalization steps leading to the this compound core remain to be fully elucidated, general principles from other natural product biosynthesis pathways suggest that these interactions are crucial for guiding the complex transformations.

Mechanistic Studies of Enzymatic Steps (e.g., ring formation, functionalization)

The formation of the characteristic multi-ring system and subsequent functionalization in this compound alkaloids are complex enzymatic processes. In general, enzymatic ring formation often proceeds through highly controlled cyclization reactions, which can involve various mechanisms such as intramolecular additions or rearrangements. wikipedia.orgreddit.comyoutube.com Functionalization steps, including hydroxylation, methylation, and other modifications, are typically catalyzed by tailoring enzymes like cytochrome P450 monooxygenases or other oxidoreductases, which introduce specific functional groups at precise positions on the molecular scaffold. osti.govnih.govnih.govosti.govrsc.org These enzymes exhibit remarkable regio- and stereoselectivity. While the specific mechanistic details for the unique ring formation and functionalization steps within the this compound biosynthetic pathway are not explicitly detailed in the provided literature, they are presumed to involve similar sophisticated enzymatic machinery that orchestrates the construction of its complex architecture.

Chemoenzymatic Approaches in this compound-Related Synthesis

Chemoenzymatic approaches offer a powerful strategy for the synthesis of complex natural products, combining the precision and selectivity of enzymatic catalysis with the versatility of traditional chemical synthesis. nih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.net This hybrid methodology can overcome limitations associated with purely chemical or biological routes, enabling more efficient and sustainable production of intricate molecules.

While specific chemoenzymatic syntheses of this compound itself are not widely reported in the provided sources, the application of such approaches to structurally related complex plant alkaloids, such as lycorine-type Amaryllidaceae alkaloids, serves as a compelling example of the potential for this methodology in accessing this compound-related structures. mdpi.com These approaches often involve enzymatic steps for key stereoselective transformations or the formation of sensitive intermediates, followed by chemical reactions to complete the synthesis.

Genetic and Genomic Approaches to Identify this compound Biosynthetic Gene Clusters (BGCs)

Genetic and genomic approaches have revolutionized the discovery and understanding of natural product biosynthesis. The genes encoding the enzymes responsible for synthesizing secondary metabolites are frequently organized into biosynthetic gene clusters (BGCs) within an organism's genome. frontiersin.orgplos.orgplos.org

Genome mining, utilizing bioinformatics tools like antiSMASH, allows researchers to identify putative BGCs by searching for characteristic enzyme-encoding genes (e.g., polyketide synthases, non-ribosomal peptide synthetases, terpene synthases) and associated tailoring enzymes, regulatory elements, and transporters. nih.govfrontiersin.orgplos.orgplos.orgnih.gov Transcriptome analysis under inducing and non-inducing conditions is also an effective strategy for linking metabolites of interest to their biosynthetic genes. plos.orgplos.org

While these powerful genomic strategies are increasingly applied to uncover novel natural product pathways, specific biosynthetic gene clusters directly responsible for the complete biosynthesis of this compound have not been explicitly identified or characterized in the provided research. Continued advancements in sequencing technologies and bioinformatics are expected to further illuminate the genetic basis of complex alkaloid biosynthesis, including that of this compound.

Synthetic Methodologies for Lythran and Its Analogues

Total Synthesis Strategies for Lythran and Core Structures

The total synthesis of this compound-family alkaloids, such as (±)-lythranidine and (-)-lythranidine, presents significant challenges, including the construction of a large 17-membered macrocycle and the precise installation of multiple stereocenters. wikipedia.orgrsc.org Various strategies have been developed to address these challenges, showcasing diverse approaches to assembling the core structure.

The central challenge in synthesizing this compound-type alkaloids is the formation of the macrocyclic skeleton which links two aromatic rings via alkyl chains that also form part of a substituted piperidine (B6355638) ring.

One early approach to the cyclophane alkaloid (±)-lythranidine involved the construction of the trans-2,6-dialkylpiperidine ring first, followed by macrocyclization. rsc.org A key step in a different total synthesis of (±)-lythranidine was the Wittig reaction of an ylide with a dialdehyde (B1249045) to build the carbon framework, followed by a late-stage macrocyclization. researchgate.net

More recent strategies have employed powerful metal-catalyzed reactions to achieve macrocyclization. A highly efficient total synthesis of (–)-lythranidine utilized a ring-closing alkyne metathesis (RCAM) of a diyne precursor, catalyzed by a molybdenum alkylidyne complex. nih.gov This reaction forged the large ring structure, which was then further elaborated. The sequence, which included a subsequent ruthenium-catalyzed redox isomerization and a transannular aza-Michael addition, successfully formed the distinctive piperidine-metacyclophane framework in high yield. nih.gov This approach highlights the utility of modern metathesis reactions in constructing complex macrocyclic natural products. acs.orgnih.govnih.govresearchgate.netdrughunter.com

Another concise strategy exploited the molecule's inherent C2 symmetry. This "two-directional" synthesis first assembled an acyclic precursor which was then cyclized to form the piperidine ring, and finally, a bridged macrocycle was formed. This approach culminated in a thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition to install the final stereocenters. researchgate.net

| Key Synthesis | Core Strategy for Skeleton Construction | Reference |

| (±)-Lythranidine | Nitrone cycloaddition to form piperidine, followed by Ni-catalyzed macrocyclization of a di-iodide. | rsc.org |

| (±)-Lythranidine | Wittig reaction for chain construction, followed by amidoacetalisation and hydrolysis. | researchgate.net |

| (–)-Lythranidine | Ring-closing alkyne metathesis (RCAM) to form the macrocycle, followed by transannular aza-Michael addition. | nih.gov |

| (±)-Lythranidine | Two-directional synthesis exploiting C2 symmetry, with a final twofold transannular aza-Michael addition. | researchgate.net |

This table is interactive. Click on headers to sort.

Lythranidine (B1215154) possesses four asymmetric centers, and establishing their correct relative stereochemistry is a critical aspect of its total synthesis. rsc.org Synthetic strategies have incorporated several stereoselective reactions to control these centers.

In the synthesis of the related Lythraceae alkaloid (±)-decaline, a stereoselective reduction of a trans-quinolizidine intermediate was achieved using the Henbest catalyst to furnish the required axial alcohol. jst.go.jp For lythranidine, a key thermodynamically controlled cyclization was employed to set all four stereocenters in a single phase of the synthesis. researchgate.net This was achieved through a twofold aza-Michael addition that formed the piperidine ring within the macrocyclic framework. researchgate.net

The broader family of Lythraceae alkaloids often contains a biaryl ether linkage, which introduces the potential for atropisomerism—a form of axial chirality arising from restricted rotation around a single bond. While the total syntheses of lythranidine have focused on controlling the point chirality of the piperidine ring, the synthesis of other complex natural products with biaryl motifs often requires specialized strategies to control the axial chirality. These can include asymmetric cross-coupling reactions or diastereoselective macrocyclization approaches.

The synthesis of this compound and its congeners relies on a toolkit of powerful chemical reactions to assemble the complex architecture.

Aryl-Aryl Coupling: The biaryl or diaryl ether moiety is a common feature in this alkaloid family. The Ullmann condensation has been employed as a key step to form this linkage. For instance, in the total synthesis of (±)-decaline, an Ullmann reaction was used to couple an acetyl-protected axial alcohol with an aromatic ester, successfully furnishing the required biphenyl (B1667301) ether. jst.go.jp Modern palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Chan-Lam couplings, represent alternative powerful methods for constructing such bonds. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Ring-Closing Metathesis (RCM): RCM is a premier method for the synthesis of macrocycles and has been instrumental in modern approaches to this compound-type structures. nih.govresearchgate.netdrughunter.com The total synthesis of (–)-lythranidine features a ring-closing alkyne metathesis (RCAM) as the pivotal macrocyclization step. nih.gov This reaction, catalyzed by a molybdenum alkylidyne complex, demonstrated high functional group tolerance, proceeding efficiently even in the presence of protic groups. nih.gov The resulting cycloalkyne was then converted to the required piperidine-containing macrocycle. nih.govacs.org

Organometallic Processes: A variety of organometallic processes are crucial.

Molybdenum-catalyzed RCAM: As mentioned, a molybdenum alkylidyne complex with triphenylsilanolate ligands was used for the key macrocyclization in the synthesis of (–)-lythranidine. nih.gov

Ruthenium-catalyzed Isomerization: Following the RCAM, a ruthenium-catalyzed redox isomerization converted the newly formed cycloalkyne into a more useful intermediate for subsequent transformations. nih.gov

Nickel-catalyzed Cyclization: An early synthesis of (±)-lythranidine used tris(triphenylphosphine)nickel(0) to achieve the macrocyclization of a di-iodide precursor. rsc.org

Other key reactions include the Nitrone Cycloaddition to form the trans-dialkylpiperidine ring and the transannular aza-Michael addition to stereoselectively form the final piperidine structure within the macrocycle. rsc.orgresearchgate.net

Semi-synthetic Modifications and Derivatization Approaches

Beyond total synthesis, semi-synthetic modification of the natural product core or late-stage synthetic intermediates provides a valuable route to new analogues for structure-activity relationship (SAR) studies.

The generation of novel analogues can be achieved by diverting a total synthesis pathway or by modifying the final natural product. A testament to the flexibility of a well-designed synthetic route is the ability to produce not just the target molecule but also structural variants. The two-directional total synthesis of lythranidine was also used to prepare three of its diastereomeric analogues, showcasing the route's utility for generating chemical diversity. researchgate.net This approach is powerful for probing the stereochemical requirements for biological activity.

Designing entirely new scaffolds based on the this compound structure involves more significant changes, such as altering the macrocycle size, replacing the piperidine with other heterocycles, or modifying the nature of the aromatic rings. nih.gov These advanced derivatization strategies are essential for exploring novel chemical space and developing compounds with improved properties.

Sustainable and Green Chemistry Principles in this compound Synthesis Research

The pursuit of synthetic routes to complex natural products like this compound and its analogues is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Research into the synthesis of the quinolizidine (B1214090) alkaloid family, to which this compound belongs, is beginning to reflect these objectives through the exploration of innovative catalytic methods, process intensification, and the application of sustainability metrics.

Biocatalytic Approaches

The complex, stereochemically rich structure of this compound, featuring a quinolizidine core, makes it an ideal candidate for biocatalysis. Enzymes operate under mild conditions and exhibit high selectivity, often circumventing the need for protecting groups and reducing the waste generated from multiple synthetic steps.

Enzymatic Construction of Heterocyclic Cores: Research has demonstrated the feasibility of using enzymes for the synthesis of piperidine and quinolizidine skeletons, which are central to this compound's structure. For instance, transaminases have been employed in cascade reactions to generate key reactive intermediates for Mannich reactions, leading to the formation of 2-substituted piperidines. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been immobilized on magnetic nanotubes to catalyze multicomponent reactions, affording clinically valuable piperidines in high yields. rsc.org

C-H Oxidation: A significant advancement in simplifying the synthesis of complex piperidines involves biocatalytic C-H oxidation. chemistryviews.orgnews-medical.net Specific enzymes can introduce hydroxyl groups into inexpensive piperidine precursors with high regioselectivity and stereoselectivity. chemistryviews.org This enzymatic step provides functionalized intermediates that can be further elaborated, potentially streamlining the synthesis of highly substituted alkaloids like this compound and reducing the reliance on traditional, less selective oxidation reagents. chemistryviews.orgnews-medical.net

The application of these biocatalytic methods offers a pathway to synthesize key fragments of this compound under aqueous conditions at ambient temperature, significantly improving the environmental profile of the synthesis.

Process Intensification with Flow Chemistry

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis for complex molecules like alkaloids. By passing reagents through reactors containing immobilized catalysts or reagents, multi-step sequences can be performed in a continuous stream, enhancing safety, reproducibility, and scalability. syrris.jpnih.gov

Telescoped Synthesis: The multi-step synthesis of the alkaloid (±)-oxomaritidine has been achieved in a continuous flow system combining seven synthetic steps without the isolation of intermediates. syrris.jpresearchgate.net This "telescoped" approach dramatically reduces reaction time, solvent use for workup and purification, and waste generation. researchgate.net

Handling Unstable Intermediates: Flow reactors provide superior control over reaction parameters like temperature and residence time, enabling the safe generation and immediate use of highly reactive or unstable intermediates that are problematic in batch processes. nih.gov

Applying a continuous flow paradigm to this compound synthesis could integrate key steps, such as the formation of the biphenyl moiety and the construction of the quinolizidine ring system, into a single, automated sequence. This would minimize manual handling and the environmental footprint associated with isolating and purifying each intermediate.

Table 1: Comparison of Batch vs. Flow Synthesis for Alkaloid Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Green Advantage |

| Reaction Time | Days to weeks (for multi-step) | Hours to a day | Significant time savings |

| Solvent Usage | High (reaction, extraction, purification) | Reduced (in-line purification) | Waste reduction |

| Safety | Risk of thermal runaway with exotherms | Enhanced heat transfer, improved safety | Safer handling of hazardous reactions |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer | More efficient process development |

| Reproducibility | Variable | High | Consistent product quality |

Atom Economy and Catalysis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.govwikipedia.org Syntheses with high atom economy are inherently less wasteful.

Catalytic C-C Bond Formation: The construction of the crucial biphenyl moiety in this compound analogues can be achieved via modern cross-coupling reactions. While classic methods like the Suzuki-Miyaura coupling are powerful, their green credentials depend on the catalyst efficiency and the nature of the reagents. nih.govrsc.org The total synthesis of (-)-lythranidine utilized highly efficient molybdenum and ruthenium catalysts for key macrocyclization and isomerization steps, which is superior to using stoichiometric reagents. nih.gov

Table 2: Green Chemistry Metrics in Synthetic Planning

| Metric | Definition | Goal in Green Synthesis | Relevance to this compound Synthesis |

| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize (>90%) | Prioritize addition and isomerization reactions over substitutions. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize (<10 for APIs) | Reduce solvent, reagent, and process water usage. |

| E-Factor | Total waste (kg) / Product (kg) | Minimize (<1) | Focus on high-yield reactions and recyclable catalysts/solvents. |

Use of Greener Solvents

A significant portion of the waste generated in pharmaceutical synthesis comes from volatile organic solvents (VOCs). Green chemistry encourages the use of safer, more sustainable alternatives.

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, offer greener alternatives to traditional dipolar aprotic solvents like DMF or NMP. mdpi.com

Aqueous Medium: As demonstrated in biocatalytic approaches, using water as a solvent is ideal due to its non-toxic, non-flammable, and abundant nature. researchgate.net

Pharmacological Research and Molecular Mechanisms of Lythran Alkaloids

Investigation of Molecular Targets and Cellular Pathways

The precise molecular targets and cellular pathways affected by Lythran alkaloids are an emerging area of study. Research into other classes of alkaloids provides a framework for how these complex molecules might interact with human cellular components, though specific data on this compound alkaloids remain limited.

Enzyme and Receptor Interactions

The interaction of alkaloids with various enzymes and cellular receptors is a well-established mechanism for their pharmacological effects. nih.gov Alkaloids can act as inhibitors or activators of enzymes and as antagonists or agonists at receptors. For instance, some alkaloids exhibit inhibitory activity against acetylcholinesterase, an enzyme critical for nerve impulse transmission. nih.gov Tropane alkaloids are known to bind to nicotinic and muscarinic acetylcholine (B1216132) receptors. semanticscholar.org While the specific enzyme and receptor interactions for this compound alkaloids like lythranidine (B1215154) are not yet extensively detailed in the literature, their structural complexity suggests they are likely to engage with various protein targets to exert their biological effects.

Modulation of Cellular Signaling Pathways

Natural alkaloids are known to modulate numerous cellular signaling pathways that are crucial in disease processes. nih.gov Pathways such as the PI3K/Akt/mTOR and MAPK/ERK are common targets for various alkaloids, influencing processes like cell proliferation, inflammation, and apoptosis. nih.govsemanticscholar.orgmdpi.com For example, the alkaloid veratramine (B1683811) has been shown to induce autophagy-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway in cancer cells. mdpi.com Another alkaloid, berberine, can suppress the senescence of human glioblastoma cells by inhibiting the EGFR/Raf/MEK/ERK pathway. nih.gov Although the specific pathways modulated by this compound alkaloids have not been fully elucidated, investigations into indole (B1671886) alkaloids from Tabernaemontana cymosa have pointed to the PI3K/Akt/mTOR signaling pathway as a primary target, suggesting a potential area for future research into this compound alkaloids. semanticscholar.orgmdpi.com

Identification of Target Binding Sites

Identifying the specific binding sites of alkaloids on their molecular targets is crucial for understanding their mechanism of action and for drug development. Molecular docking studies are often employed to predict these interactions. For example, docking studies with isoquinoline (B145761) alkaloids have helped identify binding sites near crucial amino acid residues in the cleft region of proteins like lysozyme. nih.gov Similarly, the steroidal alkaloid cyclopamine (B1684311) is known to exert its effects by binding directly to the transmembrane protein Smoothened (Smo), a key component of the Hedgehog signaling pathway. mdpi.com To date, specific studies identifying the target binding sites for this compound alkaloids are not available in the reviewed literature.

Mechanistic Studies of Biological Activities in Preclinical Models

Preclinical studies, primarily using extracts from plants of the Lythraceae family, have provided initial insights into the biological activities of this compound alkaloids, particularly their anti-inflammatory and potential antimalarial effects.

Anti-inflammatory Mechanism Research (e.g., prostaglandin (B15479496) synthase inhibition)

Extracts from Lythrum salicaria, a known source of this compound alkaloids, have demonstrated anti-inflammatory properties. iosrphr.orgnih.govresearchgate.net In a study using a carrageenan-induced hind paw edema model in mice, a methanol (B129727) extract of L. salicaria showed significant inhibitory activity. iosrphr.org The anti-inflammatory effects of plant extracts are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which is a key prostaglandin synthase. researchgate.net Inhibition of the COX enzyme reduces the production of prostaglandins, which are key mediators of inflammation. researchgate.net While it is suggested that the presence of alkaloids and other bioactive compounds like flavonoids and tannins may contribute to these effects, direct evidence showing that this compound alkaloids specifically inhibit prostaglandin synthase is still forthcoming. researchgate.net Further research is needed to isolate specific this compound alkaloids and confirm their direct action on inflammatory enzymes.

Table 1: Anti-inflammatory Activity of Lythrum salicaria Methanol Extract

Preclinical Model Extract Dose Time Point Inhibition (%) Reference Carrageenan-induced hind paw edema in mice Methanol extract of aerial parts 200 mg/kg 270 min 28.9% [ iosrphr.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERuQE12aFdFxv_S28BURp5RW8ID006J6crdnqeAzEghjiHZ1MnaRpRNwK_aoQ4o00zxd7yi7mNpC_d4ipiMcndpWlHs2gJMQFZOwZySo19FKp6gK8KSIdMAXc8Z7RetB9rJPPDLwRI_tAe5xL116o5CmhfLGLRqlIZZGv_O5M%3D)] Carrageenan-induced hind paw edema in mice Methanol extract of aerial parts 200 mg/kg 360 min 35.5% [ iosrphr.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERuQE12aFdFxv_S28BURp5RW8ID006J6crdnqeAzEghjiHZ1MnaRpRNwK_aoQ4o00zxd7yi7mNpC_d4ipiMcndpWlHs2gJMQFZOwZySo19FKp6gK8KSIdMAXc8Z7RetB9rJPPDLwRI_tAe5xL116o5CmhfLGLRqlIZZGv_O5M%3D)]

Antimalarial Activity Investigation (e.g., against Plasmodium falciparum)

Malaria remains a significant global health issue, exacerbated by the parasite's growing resistance to existing drugs, which necessitates the search for novel antimalarial compounds. nih.govresearchgate.netresearchgate.net Alkaloids, as a class of natural products, have historically been a source of important antimalarial drugs, most notably quinine. nih.govresearchgate.net Numerous studies have documented the in vitro activity of various plant-derived alkaloids against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov

Currently, there is a lack of specific research investigating the antimalarial activity of this compound alkaloids from the Lythraceae family. However, the proven antiplasmodial activity of other alkaloid classes provides a strong rationale for screening this compound alkaloids as potential antimalarial agents. For context, the table below summarizes the activity of some other alkaloids against P. falciparum.

**Table 2: In Vitro Antimalarial Activity of Various Plant Alkaloids Against *P. falciparum***

Alkaloid Plant Source (Family) *P. falciparum* Strain IC₅₀ Value (μM) Reference Lycorine *Worsleya procera* (Amaryllidaceae) 3D7 (Sensitive) 2.5 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoDdKEMKYBr6lQ9NBsurQeDWEqSCrCAOLeSYmnkDLX7Vzc29WlqOiLUVsFY1s_HFX019en2HEDL2xsVWgUFokvBOpfsOpJWWo054Y0H2W-UHJH3_DaZR0-kSVP9a1f0aFagu6DyxBsTRPrdrs%3D)] Lycorine *Worsleya procera* (Amaryllidaceae) K1 (Resistant) 3.1 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoDdKEMKYBr6lQ9NBsurQeDWEqSCrCAOLeSYmnkDLX7Vzc29WlqOiLUVsFY1s_HFX019en2HEDL2xsVWgUFokvBOpfsOpJWWo054Y0H2W-UHJH3_DaZR0-kSVP9a1f0aFagu6DyxBsTRPrdrs%3D)] N-3-benzoyldihydrocyclomicrophylline F *Buxus cochinchinensis* (Buxaceae) Dd2 (Resistant) 2.07 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoDdKEMKYBr6lQ9NBsurQeDWEqSCrCAOLeSYmnkDLX7Vzc29WlqOiLUVsFY1s_HFX019en2HEDL2xsVWgUFokvBOpfsOpJWWo054Y0H2W-UHJH3_DaZR0-kSVP9a1f0aFagu6DyxBsTRPrdrs%3D)]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Anticancer Mechanisms

Research into this compound alkaloids and related compounds from the Lythraceae family has revealed significant potential for anticancer activity through various molecular mechanisms. Studies have primarily focused on the cytotoxic effects of these compounds on different cancer cell lines, demonstrating their ability to inhibit proliferation and induce cell death.

The mechanisms of action involve the modulation of key cellular processes, including the induction of apoptosis and cell cycle arrest. For instance, an ethanolic extract from the leaves of Lagerstroemia speciosa, a plant in the Lythraceae family, has shown notable cytotoxicity against the HepG2 human hepatocellular carcinoma cell line. This activity is linked to the induction of chromatin condensation and an increase in the number of apoptotic cells. xiahepublishing.com Furthermore, the extract was found to cause cell cycle arrest at the sub-G0/G1 phase. xiahepublishing.com This is achieved by modulating the expression of critical cell cycle regulatory proteins, including the upregulation of p21, p27, p53, and FOXO1, and the downregulation of MDM2, p-Akt, CDK4, and cyclins D1 and E1. xiahepublishing.com

Similarly, investigations into Lythrum salicaria, another member of the Lythraceae family, have identified several compounds with cytotoxic properties. The cytotoxic activities of these compounds were evaluated against various human cancer cell lines, including colon carcinoma (HT-29), leukemia (K-562), and breast ductal carcinoma (T47D). znaturforsch.com Notably, triterpenes and sterols are suggested to be responsible for the anticancer effects observed in nonpolar extracts of the plant. znaturforsch.com

**Table 1: Cytotoxic Activity (IC50, µg/mL) of Selected Compounds from *Lythrum salicaria***

| Compound | HT-29 (Colon Carcinoma) | K-562 (Leukemia) | T47D (Breast Ductal Carcinoma) |

|---|---|---|---|

| Compound 5 (Daucosterol) | 192.7 | 50.2 | 229.8 |

| Compound 10 | 36.8 | >400 | >400 |

| Compound 11 | 38.2 | >400 | >400 |

| Compound 14 | 12.8 | >400 | >400 |

| Methotrexate (Control) | 0.05 | 0.01 | 0.02 |

Data sourced from a study on the chemical constituents of Lythrum salicaria. znaturforsch.com

These findings underscore that alkaloids and other phytochemicals from the Lythraceae family exert their anticancer effects by targeting multiple pathways involved in cancer cell proliferation, survival, and cell cycle progression. xiahepublishing.comnih.gov

Other Investigated Biological Activities (e.g., antispasmodic, diuretic, antiacetylcholinesterase)

Beyond their anticancer potential, alkaloids and extracts from the Lythraceae family have been investigated for a range of other biological activities.

Antispasmodic Activity : Alkaloids as a chemical class are known to possess antispasmodic properties. nih.gov These compounds can exert their effects in various ways, including by inhibiting the response to neurotransmitters such as acetylcholine. nih.gov Antispasmodic agents are valuable for treating conditions related to the excessive contractility of smooth muscles, such as in the gastrointestinal tract. mdpi.com However, specific research detailing the antispasmodic activity of this compound alkaloids is not extensively documented in the available literature.

Diuretic Activity : Certain plants within the Lythraceae family have been reported to possess diuretic properties. For example, leaf extracts of Lagerstroemia microcarpa are noted for their diuretic activity. jbsd.in Diuretics act by promoting the excretion of water and salts from the body, which is a therapeutic approach for managing conditions like high blood pressure and edema. ajphr.com

Antiacetylcholinesterase Activity : The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov A wide array of plant-derived alkaloids have been studied for their AChE inhibitory effects. mdpi.comnih.gov While this is a significant area of pharmacological research for natural products, specific investigations focusing on the anti-acetylcholinesterase activity of this compound alkaloids have not been prominently featured in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This process is critical for lead optimization in drug discovery. For example, SAR studies might reveal that adding a hydrophobic group to a specific position on a molecule enhances its binding to a target receptor, thereby increasing its activity. Conversely, removing a particular functional group might reduce unwanted side effects.

Despite the importance of this field, detailed SAR studies specifically elucidating the relationship between the chemical structures of this compound alkaloid derivatives and their anticancer, antispasmodic, diuretic, or antiacetylcholinesterase activities are not widely available in the current body of scientific literature. Further research is needed to systematically modify the this compound scaffold and test these new derivatives to map the structural requirements for each biological activity. Such studies would be invaluable for the rational design of novel and more potent therapeutic agents based on the this compound chemical backbone.

In Vitro and In Vivo Preclinical Research Models for Mechanistic Elucidation

Preclinical research for elucidating the pharmacological mechanisms of compounds like this compound alkaloids relies heavily on both in vitro and in vivo models. These models are essential for assessing biological activity and predicting potential therapeutic efficacy before human trials.

In Vitro Models : Latin for "within the glass," these studies use cell cultures and isolated biochemical systems outside of a living organism. They are crucial for high-throughput screening and detailed mechanistic analysis at the cellular and molecular level. Research on compounds from the Lythraceae family has utilized a variety of in vitro models:

Human Cancer Cell Lines : These are fundamental tools for anticancer research. Specific lines used in studies of Lythraceae-derived compounds include HT-29 (colon carcinoma), K-562 (leukemia), T47D (breast ductal carcinoma), and HepG2 (hepatocellular carcinoma). xiahepublishing.comznaturforsch.com These models allow for the direct assessment of cytotoxicity, inhibition of cell proliferation, and induction of apoptosis.

Normal Cell Lines : To evaluate the selectivity of potential anticancer compounds, normal, non-cancerous cell lines are used as controls. For example, the Swiss mouse embryo fibroblast (NIH-3T3) cell line has been used to determine if a compound is more toxic to cancer cells than to healthy cells. znaturforsch.com

Rodent Models : Rats and mice are standard models for a wide range of pharmacological tests. Rat models have been employed to evaluate the diuretic activity of plant extracts. frontiersin.orgscispace.comnih.gov For anticancer studies, mice are frequently used. The Dalton's lymphoma ascites (DLA) tumor model in mice, for instance, is an established in vivo model to assess the antitumor efficacy of natural product extracts. nih.gov

Table 2: Examples of Preclinical Models Used in Lythraceae-Related Research

| Model Type | Specific Model | Application |

|---|---|---|

| In Vitro | Human Cancer Cell Lines (HT-29, K-562, T47D, HepG2) | Anticancer activity, Cytotoxicity screening |

| In Vitro | Normal Mouse Fibroblast Line (NIH-3T3) | Selectivity and toxicity assessment |

| In Vivo | Rat Models | Diuretic activity studies |

| In Vivo | Mouse Models (e.g., DLA-induced) | Antitumor efficacy evaluation |

Computational and Theoretical Studies of Lythran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively employed to investigate the electronic and structural properties of molecules. These methods provide a rigorous theoretical framework for understanding chemical bonding, reactivity, and molecular stability.

Electronic structure analysis of Lythran derivatives has been performed using DFT, a widely accepted method for such investigations. For instance, studies on lythranidine (B1215154) and its diastereomeric analogues have utilized DFT calculations, with geometries optimized using functionals such as M06-2X and basis sets like aug-cc-pVTZ. These calculations are instrumental in understanding the distribution of electron density, molecular orbitals, and electrostatic potentials, which are critical for predicting chemical reactivity and intermolecular interactions. The application of DFT allows researchers to gain insights into the inherent electronic characteristics that govern the behavior of these complex alkaloids.

Conformational analysis is vital for understanding the three-dimensional shapes molecules can adopt and their relative stabilities. For macrocyclic compounds like lythranidine, conformational analysis using computational methods helps in identifying stable conformers and understanding their flexibility. These studies are crucial because the biological activity of a molecule is often highly dependent on its preferred conformation.

Molecular Dynamics (MD) simulations extend this analysis by studying the time-dependent behavior of molecules, providing insights into their dynamic motions and interactions within a given environment, such as a solvent or a protein-binding site. While specific detailed MD simulation data solely on the this compound core structure were not extensively highlighted in the provided search results, related compounds like Lythrancine II, a this compound derivative, have been subjected to MD simulations in the context of protein-ligand binding studies. These simulations help in understanding the stability of protein-ligand complexes and the dynamic equilibrium of the ligand within the binding pocket over time. Such studies are crucial for refining binding poses and understanding the molecular recognition process.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound or its derivatives) when bound to a protein target. This method is widely used in drug discovery to estimate binding affinities and identify potential therapeutic candidates.

Studies involving this compound derivatives, such as 9β,2'-dihydroxy-4'',5''-dimethoxy-lythran-12-one (9β-hydroxyvertine) and other related alkaloids (lythrine, lythridine, vertine, heimidine, lyfoline, and epi-lyfoline), have employed molecular docking to investigate their interactions with various biological targets. These studies aim to understand the molecular basis of their biological activities, such as potential anti-malarial properties. For example, molecular docking has been used to assess binding affinities and identify key interactions, including hydrogen bonding and van der Waals forces, between these compounds and target proteins.

A specific example of a this compound derivative, Lythrancine II, has been investigated for its protein-ligand interactions with FKBP52, a protein relevant to Alzheimer's disease. Docking studies indicated that Lythrancine II exhibits binding trends similar to known ligands, forming stable hydrogen bonds with specific residues like Ile98 and Tyr113 of FKBP52. This highlights the utility of molecular docking in identifying potential lead compounds and understanding their interaction mechanisms at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities. By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their molecular descriptors.

QSAR studies have been conducted on synthesized molecular compounds, including derivatives of this compound-12-one, to establish relationships between their molecular descriptors and observed biological activities, such as microbial activities. These models help in identifying the structural features that contribute to a compound's activity, thereby guiding the design of more potent and selective derivatives. A statistically significant QSAR equation (e.g., R = 0.98, R² = 0.96) has been reported, relating the variation of biological activity to local atomic reactivity indices, demonstrating the predictive power of this approach in this compound research.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are increasingly integrated into chemical research to manage, analyze, and predict chemical data, accelerating the discovery process.

The prediction of enzymatic transformation outcomes is a complex but critical area in synthetic chemistry and drug metabolism. Machine learning models, such as molecular transformers, have been developed to predict the structure and stereochemistry of enzyme-catalyzed reaction products with remarkable accuracy. These models are trained on large datasets of enzymatic transformations, often combining chemical reaction data with natural language descriptions of enzymes. While these advanced cheminformatics and machine learning techniques hold immense potential for predicting how various compounds, including complex alkaloids like this compound derivatives, might be transformed by enzymes, specific published applications directly focusing on the enzymatic transformation outcomes of this compound itself were not identified in the current literature search. However, the general methodologies are highly relevant and could be applied to this compound research to anticipate metabolic pathways or guide biocatalytic synthesis.

Compound Names and PubChem CIDs

Ecological and Environmental Roles of Lythran Alkaloids

Lythran in Plant-Herbivore Interactions

Plant-herbivore interactions are fundamental to ecosystem dynamics, with plants evolving a myriad of defensive strategies to deter consumption by herbivores. Chemical defenses, often involving secondary metabolites, are a crucial component of these adaptations herbalistics.com.aunih.govcornell.eduinteresjournals.orgmdpi.comnih.govwikipedia.orgnih.govnih.goveorganic.org. This compound alkaloids, as a subclass of quinolizidine (B1214090) alkaloids, contribute to this chemical arsenal. Alkaloids, in general, are recognized for their bitter taste, toxicity, and ability to interfere with herbivore physiology, including neuronal signal transduction, DNA replication, protein synthesis, and enzyme activity interesjournals.orgnih.govresearchgate.netacs.org. These properties make them effective deterrents against feeding interesjournals.orgnih.gov.

While direct, specific studies detailing the precise mechanisms by which this compound alkaloids alone mediate plant-herbivore interactions are limited in the provided literature, their classification as alkaloids suggests an inherent role in discouraging herbivory. Plants produce these compounds either constitutively or in response to herbivore attack, affecting the feeding, growth, and survival of herbivores nih.govnih.gov.

Role of this compound in Plant Defense Chemistry

This compound alkaloids are a type of biphenylquinolizidine lactone alkaloid acs.orgresearchgate.net. Key examples of this compound-type alkaloids include Lythrine and Vertine (also known as Cryogenine), both isolated from Heimia salicifolia herbalistics.com.aunih.govacs.orgresearchgate.netwikidata.orgnih.govwikipedia.orgnih.govchem960.commetabolomicsworkbench.orgnih.gov. Another related alkaloid found in Heimia salicifolia is Lyfoline nih.govresearchgate.netwikidata.orgchem960.comnih.govnih.govneist.res.in.

These alkaloids, like other secondary metabolites, are not directly involved in primary metabolic processes but serve specialized roles in plant adaptation and defense against biotic and abiotic challenges interesjournals.orgnih.gov. Their presence in plant tissues can act as a direct defense, repelling or intoxicating herbivores mdpi.comnih.govnih.gov. The biosynthesis of alkaloids in plants can be promoted as a consequence of biotic stresses, such as herbivore grazing researchgate.net. This suggests an inducible defense mechanism where the plant increases alkaloid production when under attack.

Table 1: Identified this compound-type Alkaloids and Their Properties

| Compound Name | Molecular Formula | PubChem CID | Source Organism |

| Lythrine | C₂₆H₂₉NO₅ | 6441299 | Heimia salicifolia wikidata.orgnih.govchem960.com |

| Vertine (Cryogenine) | C₂₆H₂₉NO₅ | 5315204 | Heimia salicifolia wikidata.orgnih.govwikipedia.orgchem960.commetabolomicsworkbench.org |

| Lyfoline | C₂₅H₂₇NO₅ | 6436825 | Heimia salicifolia wikidata.orgchem960.comnih.govneist.res.in |

Chemical Ecology Studies of this compound-Producing Organisms (e.g., Heimia salicifolia, Lythrum salicaria)

Heimia salicifolia Heimia salicifolia, commonly known as "sinicuichi" or "sun opener," is a perennial shrub native to Mexico and parts of South America nih.govnih.gov. It is well-known for containing a group of psychoactive alkaloids, which are thought to contribute to its traditional medicinal and ceremonial uses herbalistics.com.auchem960.comnih.govneist.res.in. Among these are the this compound-type alkaloids, including lythrine, vertine, and lyfoline herbalistics.com.aunih.govresearchgate.netwikidata.orgchem960.comnih.gov. While the primary focus of research on Heimia salicifolia alkaloids has often been their pharmacological properties, such as antimalarial activity shown by vertine and epi-lyfoline researchgate.netwikidata.orgnih.gov, their role in the plant's chemical ecology as defense compounds is inferred from the general understanding of alkaloids. Alkaloids serve as defensive elements against predators, including animals, vertebrates, insects, and arthropods, due to their general toxicity and deterrence capabilities researchgate.net.

Lythrum salicaria Lythrum salicaria, known as purple loosestrife, is an herbaceous perennial plant widely distributed in Europe and temperate Asia, and has become an invasive species in North America cornell.eduresearchgate.netnih.govCurrent time information in Provincia di Siena, IT.oipc.info. This plant contains a broad spectrum of chemical constituents, including alkaloids, tannins, anthocyanins, glycosides, triterpenes, sterols, steroids, organic acids, phenolic acids, and flavonoids Current time information in Provincia di Siena, IT.uni.lu. Its pharmacological activity is largely attributed to its phenolic compounds, particularly tannins wikipedia.orgnih.gov.

Table 2: Chemical Constituents of Lythrum salicaria

| Chemical Class | Examples/Notes | Ecological Relevance (where specified) |

| Alkaloids | Present Current time information in Provincia di Siena, IT.uni.lu | Potential role in generalist herbivore resistance knaw.nl |

| Tannins | Main compounds wikipedia.org | Astringent properties, anti-herbivore activity interesjournals.orgwikipedia.org |

| Flavonoids | Vitexin, isovitexin, orientin, isoorientin (B1672268) wikipedia.org | Shifts observed in invasive populations knaw.nl |

| Glycosides | Salicairine Current time information in Provincia di Siena, IT.uni.lu | |

| Triterpenes | Oleanolic acid, ursolic acid, corosolic acid Current time information in Provincia di Siena, IT.uni.lu | |

| Phenolic acids | Current time information in Provincia di Siena, IT.uni.lu | Contribute to pharmacological activity wikipedia.org |

The study of this compound alkaloids within these organisms contributes to the broader field of chemical ecology, which investigates the role of chemical interactions in shaping the relationships between organisms and their environment oipc.info. The presence and potential defensive functions of this compound alkaloids underscore the complex chemical strategies plants employ for survival in diverse ecological settings.

Advanced Analytical Methodologies in Lythran Research

Development of Novel Analytical Techniques for Lythran Detection and Quantification

The detection and quantification of a specific compound like this compound in various matrices (e.g., biological fluids, plant extracts) would require sensitive and reliable analytical methods. Development in this area often focuses on chromatographic techniques, which are powerful for separating individual components from a complex mixture. nih.gov

Key techniques that would be developed and validated for this compound analysis include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These methods separate compounds based on their interaction with a stationary phase. For a compound like this compound, a reversed-phase (RP)-UHPLC method could be developed, offering high resolution and speed. researchgate.net The method would be coupled with detectors like Diode Array Detection (DAD) for initial quantification and Mass Spectrometry (MS) for confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a highly sensitive and selective technique ideal for detecting trace amounts of a compound. researchgate.net LC-MS/MS would be used for unambiguous identification and quantification by monitoring specific fragmentation patterns of the this compound molecule.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of planar chromatography that allows for the simultaneous analysis of multiple samples, making it suitable for screening and fingerprinting of extracts containing this compound. researchgate.net

Method validation is a critical aspect of developing these techniques. researchgate.netjddtonline.info As per International Council for Harmonisation (ICH) guidelines, this process ensures the method is reliable for its intended purpose. researchgate.netresearchgate.net

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Metric for this compound Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) value close to 0.999. researchgate.net |

| Accuracy | The closeness of the test results to the true value. | Measured by recovery studies, with results typically between 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Expressed as Relative Standard Deviation (RSD), typically <2%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1). |

Metabolomic Profiling of this compound-Producing Organisms

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov To understand how an organism produces a compound like this compound, researchers would employ metabolomic profiling. This approach provides a chemical fingerprint of the organism's cellular processes, allowing for the identification of biomarkers and the elucidation of metabolic pathways. nih.govnih.gov

The process involves comparing the metabolic profiles of the organism under different conditions (e.g., varying culture media or growth times) to see how the production of this compound and other related metabolites changes. nih.govfrontiersin.org This can reveal precursor molecules and metabolic shifts associated with this compound biosynthesis. frontiersin.org

Advanced analytical platforms are central to metabolomics:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based metabolomics is a highly reproducible technique that can identify and quantify metabolites in a complex mixture, providing structural information about the compounds. nih.gov

Mass Spectrometry (MS): MS-based metabolomics, often coupled with chromatography (LC-MS or GC-MS), offers high sensitivity and the ability to detect a wide range of metabolites. nih.gov High-resolution mass spectrometry (HRMS) would be essential for accurately identifying unknown metabolites related to this compound. nih.gov

Statistical analysis, such as Principal Component Analysis (PCA), is used to process the vast amount of data generated, highlighting the differences between samples and identifying metabolites that are significantly up- or down-regulated along with this compound. nih.gov

Bio-affinity Chromatography and Ligand Fishing Techniques for Target Identification

Identifying the biological target of a bioactive compound like this compound is crucial for understanding its mechanism of action. Bio-affinity chromatography and ligand fishing are powerful techniques for this purpose. springernature.comnih.gov These methods are based on the specific binding interaction between a target molecule (like an enzyme or receptor) and a ligand (the bioactive compound). nih.govbio-rad.com

The general workflow involves:

Immobilization: The potential biological target (e.g., a specific protein) is attached to a solid support, creating a stationary phase for chromatography. researchgate.net

Incubation: A complex mixture, such as a crude extract from a this compound-producing organism, is passed over this stationary phase.

Binding and Elution: If this compound has an affinity for the immobilized target, it will bind to it while other non-binding compounds are washed away. nih.gov The bound this compound is then eluted (released) from the column.

Analysis: The eluted fraction is analyzed, typically by HPLC or LC-MS, to identify the compound that was "fished" from the mixture. nih.gov

This approach, often called "target fishing," allows researchers to screen complex natural product extracts to find molecules that interact with a specific protein of interest. nih.govresearchgate.net It is a versatile screening method that can be applied to various interacting pairs, including enzyme-inhibitor and receptor-ligand interactions. springernature.com

Table 2: Comparison of Target Identification Techniques

| Technique | Principle | Advantage | Application for this compound |

| Bio-affinity Chromatography | Separation based on specific biological interaction between an immobilized target and the analyte. bio-rad.comresearchgate.net | High selectivity and purification in a single step. bio-rad.com | Isolating this compound from a crude extract by using its known biological target as bait. |

| Ligand Fishing | Affinity-based screening to select a ligand from a complex sample using an immobilized receptor. springernature.com | Rapidly screens complex mixtures for bioactive compounds without prior purification. nih.gov | Identifying the biological target of this compound by testing its ability to bind to various immobilized proteins. |

| Photo-affinity Chromatography | Uses a modified "bait" compound that forms a covalent bond with its target protein upon exposure to UV light. nih.gov | Enables the purification of weak or low-abundance interacting partners. nih.gov | Identifying transient or weak protein targets of a modified this compound probe. |

Advances in Sample Preparation for this compound Analysis

Sample preparation is a critical and often time-consuming step in the analytical workflow, accounting for 60-80% of the total analysis time. chromatographyonline.com Its goal is to isolate and concentrate the analyte of interest, like this compound, from the sample matrix and remove interfering substances. nih.gov Advances in this field aim to reduce sample volume, decrease solvent consumption, and shorten preparation time. chromatographyonline.com

For the analysis of this compound from biological samples, several techniques would be considered:

Protein Precipitation (PP): A fast and simple method for removing proteins from biological fluids, though it has low selectivity. chromatographyonline.com

Liquid-Liquid Extraction (LLE): A classic method that separates compounds based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly versatile and widely used technique that uses a solid sorbent to selectively adsorb this compound from the sample, allowing interfering compounds to be washed away. chromatographyonline.com The choice of sorbent is key to achieving high selectivity. chromatographyonline.com

Recent trends focus on the miniaturization of these techniques to handle smaller sample volumes and reduce waste, a concept known as microextraction. americanpharmaceuticalreview.com Nanomaterials are also being introduced into sample preparation due to their high surface area and tunable properties, which can enhance extraction efficiency. chromatographyonline.com

Future Directions and Emerging Trends in Lythran Research

Exploration of Undiscovered Lythran-Type Alkaloids

The natural world remains a vast reservoir of undiscovered chemical entities, and this compound-type alkaloids are no exception. Future research will continue to focus on the isolation and structural elucidation of novel alkaloids from various plant sources, particularly within the Lythraceae family. The complexity of these structures, often featuring quinolizidine (B1214090) and biphenyl (B1667301) or phenyl ether moieties, presents ongoing challenges and opportunities for natural product chemists wikidata.orgnih.gov.

The traditional approach of bioassay-guided fractionation, combined with advanced spectroscopic techniques such as NMR and mass spectrometry, remains crucial for identifying new this compound derivatives. Efforts will also be directed towards exploring diverse geographical regions and less-studied plant species to uncover unique structural variants and potentially novel bioactivities. The discovery of new this compound-type alkaloids could expand the chemical space for drug development and provide deeper insights into plant specialized metabolism wikidata.orgnih.govnih.gov.

Application of Artificial Intelligence in this compound Discovery and Mechanistic Studies

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product discovery and mechanistic studies, offering powerful tools to accelerate research into this compound-type alkaloids nih.govnih.govnih.govwikidoc.orgneist.res.in.

Key Applications of AI/ML:

Virtual Screening and Hit Identification: AI algorithms, particularly deep learning models, can predict the binding affinities and other relevant properties of molecules with high accuracy. This enables the virtual screening of vast chemical libraries, prioritizing potential this compound-type compounds for experimental testing, thereby saving time and resources nih.govneist.res.in.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and reinforcement learning, are capable of generating novel chemical structures from scratch. These models can be trained on existing datasets of known alkaloids, learning the underlying chemical rules and potentially designing new this compound-type compounds with desired properties nih.govnih.gov.

Prediction of Molecular Properties: AI models can predict crucial properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the discovery process, helping to identify potential safety issues and prioritize compounds with favorable profiles nih.govneist.res.in.

Mechanistic Studies and Structure-Activity Relationships (SAR): AI can analyze large datasets to extract hidden patterns and identify relationships between the molecular structure of this compound-type alkaloids and their biological activity. This provides deeper insights into SAR, aiding in the optimization of lead compounds and understanding their mechanisms of action nih.govnih.govneist.res.in.

Enzyme Discovery and Pathway Elucidation: Generative AI can identify novel enzymes and metabolic pathways, which is critical for understanding the complex biosynthesis of this compound-type alkaloids and for future biotechnological production efforts wikidoc.orgalchetron.com.

Biotechnological Production and Engineering of this compound Compounds

The isolation of natural products from their native sources often faces limitations such as low abundance, environmental variability, and seasonal or regional fluctuations chem960.com. Biotechnological production and metabolic engineering offer sustainable and scalable alternatives for this compound compounds.

Emerging Strategies:

Reconstruction of Biosynthetic Pathways in Heterologous Hosts: Metabolic engineering involves reconstructing the complex biosynthetic pathways of plant natural products, including alkaloids, in microorganisms like Escherichia coli or Saccharomyces cerevisiae chem960.com. This approach allows for controlled and efficient production using inexpensive renewable resources chem960.com.

Enzyme Discovery and Engineering: Identifying and engineering key enzymes involved in this compound biosynthesis is crucial for pathway reconstruction and optimization. This includes enzymes responsible for specific steps, such as epimerization or oxidation, which can be modified to improve yield or create novel derivatives alchetron.com.

Synthetic Biology Approaches: Synthetic biology enables the design and construction of new biological systems or the re-design of existing ones for the production of desired compounds. This can involve optimizing gene expression, enhancing precursor supply, and reducing the formation of undesirable by-products within engineered microbial or plant systems alchetron.com.

Combinatorial Biosynthesis: This technique involves combining genes from different biosynthetic pathways to create novel compounds or enhance the production of existing ones. For this compound-type alkaloids, this could lead to the generation of new-to-nature derivatives with altered properties chem960.com.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides comprehensive insights into biological systems at multiple molecular levels. Integrating these diverse datasets is crucial for a systems-level understanding of this compound biology.

Benefits of Multi-Omics Integration:

Unraveling Biosynthetic Pathways: Genomics (studying the entire set of genes) can identify genes encoding enzymes involved in this compound biosynthesis, while transcriptomics (studying RNA molecules) can reveal gene expression patterns under different conditions. Proteomics (studying proteins) can identify the enzymes themselves, and metabolomics (studying metabolites) can track the intermediates and final products of the pathway.

Understanding Regulatory Mechanisms: By integrating omics data, researchers can identify transcription factors and other regulatory elements that control the production of this compound-type alkaloids. This understanding is vital for manipulating their biosynthesis for increased yield or the creation of novel compounds.

Elucidating Ecological Roles: Multi-omics data can provide insights into how this compound-type alkaloids function in the plant's defense mechanisms against herbivores or pathogens, or in other ecological interactions.

Phenotype-Genotype Relationships: Integrating omics data with phenotypic observations can help bridge the gap between genetic information and the observable traits or biological activities of this compound-producing plants and the alkaloids themselves.

High-Throughput Technologies: The development of high-throughput technologies, such as Next Generation Sequencing (NGS), facilitates the generation of vast amounts of omics data, enabling more comprehensive and detailed analyses.

The future of this compound research lies in a multidisciplinary approach, combining traditional natural product chemistry with cutting-edge technologies like AI, synthetic biology, and multi-omics data integration. These synergistic efforts promise to unlock the full potential of this compound-type alkaloids for various applications.

Conclusion

Summary of Key Research Contributions to Lythran Chemistry and Biology

Research into compounds containing the this compound core has significantly advanced the understanding of complex alkaloid chemistry and their diverse biological activities. The this compound framework is central to a group of quinolizidine (B1214090) alkaloids, notably isolated from plants such as Heimia salicifolia chem960.com. Key research contributions have focused on the isolation, structural elucidation, and preliminary biological profiling of these natural products.

Early investigations established the intricate molecular structures of this compound-type alkaloids, utilizing extensive spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry chem960.com. X-ray crystallography has further confirmed the absolute configurations of important derivatives like Lythrine and Vertine, providing foundational insights into their stereochemistry.

Biological studies have revealed a range of activities associated with this compound derivatives. For instance, Vertine (Cryogenine) has demonstrated anti-inflammatory properties, comparable to aspirin, and has been investigated for its antispasmodic potential. Lythrine has shown hydrodiuretic activity. Furthermore, certain this compound-type compounds, including Vertine and epi-lyfoline, have exhibited moderate antimalarial activity against Plasmodium falciparum. The presence of hydroxyl and methoxy (B1213986) groups attached to the this compound core, as seen in compounds like Nesodine (2'-hydroxy-5'',6''-dimethoxy-lythran-12-one), is understood to influence their physical, chemical, and biological properties, including antioxidant and potentially anticancer activities.

Outlook on the Potential of this compound in Fundamental and Applied Chemical Research

The this compound core and its derivatives hold considerable potential for future fundamental and applied chemical research. From a fundamental perspective, the complex, polycyclic nature of these alkaloids presents ongoing challenges and opportunities in synthetic organic chemistry. Developing efficient and stereoselective synthetic routes to the this compound scaffold and its diverse functionalized derivatives remains an active area, contributing to advancements in total synthesis methodologies. Understanding the biosynthesis of these natural products in plants also offers avenues for metabolic engineering and sustainable production.

In applied chemical research, the observed biological activities of this compound-type compounds suggest their potential as lead molecules for drug discovery and development. The anti-inflammatory, antimalarial, and diuretic properties identified warrant further investigation into their mechanisms of action and structure-activity relationships. Computational tools and databases are increasingly being employed to screen and characterize these compounds, facilitating the identification of novel therapeutic agents. Exploration of new derivatives through medicinal chemistry approaches could optimize their pharmacological profiles, enhance potency, and reduce any potential off-target effects (though safety profiles are outside the scope of this article). The inherent complexity of the this compound structure also makes it an intriguing target for chemical biology studies aimed at probing specific biological pathways and targets.

The continued study of the this compound chemical compound, primarily through its naturally occurring and synthetically modified derivatives, promises to yield significant contributions to both the fundamental understanding of complex natural products and the development of new chemical entities with therapeutic applications.

Q & A

Q. How can conflicting interpretations of this compound’s mechanism of action be systematically addressed?

- Methodological Answer : Apply causal inference frameworks (e.g., Bradford Hill criteria) to evaluate evidence strength. Design knockout/knockdown experiments to isolate pathways and use cheminformatics tools (e.g., molecular docking) to predict off-target effects .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.